tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
CAS No.:
Cat. No.: VC15885129
Molecular Formula: C14H25N5O3
Molecular Weight: 311.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25N5O3 |
|---|---|
| Molecular Weight | 311.38 g/mol |
| IUPAC Name | tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21) |
| Standard InChI Key | LVJZCKRMMBTVNC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring with three stereocenters in the (1R,2S,5S) configuration, conferring chirality critical to its interactions in enantioselective reactions . Key functional groups include:
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tert-Butyl carbamate (Boc): A protecting group for amines, enhancing solubility in organic solvents.
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Azido group (-N₃): Enables participation in Huisgen cycloaddition (click chemistry) .
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Dimethylcarbamoyl group: Provides electron-withdrawing effects, stabilizing intermediates during synthesis .
The stereochemistry is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with the azido and dimethylcarbamoyl groups occupying equatorial positions to minimize steric strain .
Physicochemical Data
The compound’s moderate LogP value indicates balanced lipophilicity, facilitating its use in both organic and aqueous reaction systems .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence starting from chiral cyclohexane precursors :
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Amination: Introduction of the amino group at the C2 position via reductive amination.
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Azidation: Treatment with sodium azide (NaN₃) in the presence of a triflating agent to install the azido group.
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Carbamoylation: Reaction with dimethylcarbamoyl chloride to form the C5 substituent .
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Boc Protection: Coupling with di-tert-butyl dicarbonate to install the tert-butyl carbamate .
Critical parameters include temperature control (<0°C during azidation) and the use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis .
Industrial Manufacturing
Industrial processes optimize yield (typically 75–85%) and purity (>97%) through:
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Continuous Flow Reactors: Enhance mixing and heat transfer during exothermic steps like azidation.
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In-Line Analytics: Real-time monitoring via FTIR and HPLC ensures consistent stereochemical integrity.
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Crystallization: Recrystallization from ethyl acetate/heptane mixtures achieves >99% enantiomeric excess .
Chemical Reactivity and Applications
Click Chemistry Applications
The azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives, forming stable triazole linkages without requiring copper catalysts . This reactivity is exploited in:
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Bioconjugation: Labeling antibodies with fluorescent probes or drug payloads.
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Polymer Functionalization: Grafting bioactive motifs onto polyethylene glycol (PEG) hydrogels.
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing Edoxaban, a direct Factor Xa inhibitor . Patent CA3087004A1 details its use in a two-step sequence:
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Amidation: Reaction with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate forms a urea linkage .
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Deprotection: Acidic removal of the Boc group yields the primary amine intermediate for Edoxaban .
This route achieves 92% yield and >99% purity, surpassing earlier methods hampered by viscous reaction mixtures .
Research Findings and Comparative Analysis
Recent Advancements
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Flow Chemistry: A 2024 study demonstrated a 40% reduction in reaction time using microfluidic reactors.
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Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic mixtures achieves 98% enantioselectivity, reducing reliance on chiral starting materials .
Comparison with Analogues
| Compound | Azido Group | Boc Protection | Applications |
|---|---|---|---|
| tert-Butyl N-[2-Amino-5-(DMC)Cyclohexyl]Carbamate | No | Yes | Peptide synthesis |
| Benzyl N-[2-Azido-5-(DMC)Cyclohexyl]Carbamate | Yes | No | Radiolabeling |
| This Compound | Yes | Yes | Drug synthesis, bioconjugation |
The dual functionality (azido + Boc) uniquely positions this compound for applications requiring orthogonal protection strategies .
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